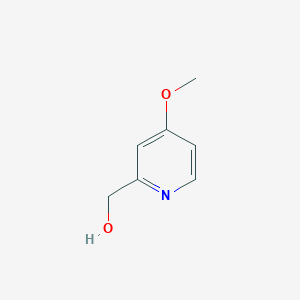

(4-Methoxypyridin-2-yl)methanol

Description

Properties

IUPAC Name |

(4-methoxypyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-7-2-3-8-6(4-7)5-9/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMRUSRMPOUVEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445272 | |

| Record name | (4-methoxypyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16665-38-6 | |

| Record name | (4-methoxypyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Methoxy-pyridin-2-yl)-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Methoxypyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxypyridin-2-yl)methanol, a key heterocyclic building block, holds significant importance in the realm of medicinal chemistry and pharmaceutical development. Its primary role lies as a crucial intermediate in the synthesis of a class of drugs known as proton pump inhibitors (PPIs), which are widely prescribed for the treatment of acid-related gastrointestinal disorders. This technical guide provides a comprehensive overview of (4-Methoxypyridin-2-yl)methanol, including its chemical and physical properties, detailed synthetic protocols, and its pivotal role in the development of therapeutic agents.

Core Data Presentation

A summary of the key chemical and physical properties of (4-Methoxypyridin-2-yl)methanol is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 16665-38-6 | [1][2] |

| Molecular Formula | C₇H₉NO₂ | [2][3] |

| Molecular Weight | 139.15 g/mol | [3] |

| Melting Point | 120-126°C | [3] |

| Boiling Point | 314.4°C | [3] |

| Appearance | White to light brown powder or crystal | [4] |

| Solubility | Slightly soluble in Chloroform | [4] |

| Storage Temperature | 2-8°C | [3] |

Synthesis and Experimental Protocols

The synthesis of (4-Methoxypyridin-2-yl)methanol can be achieved through various synthetic routes. Below are detailed protocols for two common laboratory-scale methods.

Synthesis from 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride

This method involves the hydrolysis of the chloromethyl group to a hydroxymethyl group.[5]

Protocol:

-

Dissolve 80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in 300 ml of methanol and 150 ml of water.[4]

-

To this solution, add 5.4 g of potassium iodide and 40.4 g of sodium hydroxide.[4]

-

Heat the mixture to reflux and stir for 4 hours.

-

After the reaction is complete, remove the methanol by rotary evaporation.[4]

-

Add 300 ml of water to the residue.[4]

-

Extract the product three times with 150 ml of dichloromethane.

-

Combine the organic layers, dry over sodium sulfate, and concentrate to yield the final product.

Synthesis via Catalytic Hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile

This two-step process involves the reduction of a nitrile to an amine, followed by diazotization and hydrolysis.[6][7]

Protocol:

Step 1: Catalytic Hydrogenation

-

In a suitable autoclave, dissolve 20 g of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile in 650 ml of methanol saturated with ammonia.[7]

-

Carefully add a slurry of 20 g of Raney® Nickel to the solution under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Seal the autoclave, purge with hydrogen gas, and then pressurize the reactor with hydrogen to 10-50 bar.

-

Heat the reaction mixture to 80-120 °C and maintain stirring until the reaction is complete (monitor by TLC or HPLC).

-

After completion, cool the reactor, carefully vent the hydrogen, and filter the catalyst.

-

Concentrate the filtrate under vacuum to obtain the aminomethylpyridine intermediate.[7]

Step 2: Diazotization and Hydrolysis

-

Dissolve the residue from the previous step (21.3 g of violet oil) in 100 ml of water and 100 ml of glacial acetic acid.[7]

-

Cool the solution to 0°C in an ice bath.[7]

-

Slowly add a solution of 25.4 g of sodium nitrite in 50 ml of water dropwise, maintaining the temperature at 0°C.[7]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Alkalize the solution with 500 ml of 4N NaOH and approximately 30 ml of 50% NaOH.[7]

-

Extract the product with 600 ml of dichloromethane.[7]

-

Dry the combined organic phases over Na₂SO₄ and concentrate under vacuum.[7]

-

The final product can be purified by extraction and crystallization or chromatography.[6]

Role in Drug Development and Biological Activity

(4-Methoxypyridin-2-yl)methanol is a cornerstone in the synthesis of proton pump inhibitors (PPIs), a class of drugs that profoundly reduce gastric acid secretion.[8] Prominent examples of PPIs synthesized using this intermediate include omeprazole and esomeprazole.[4]

The derivatives of (4-Methoxypyridin-2-yl)methanol, such as omeprazole, lansoprazole, and pantoprazole, are prodrugs.[8] They are weak bases that, after absorption, selectively accumulate in the acidic environment of the secretory canaliculi of gastric parietal cells. In this acidic milieu, they undergo a chemical rearrangement to form a reactive sulfenamide intermediate.[8] This activated form then covalently binds to cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its irreversible inactivation.[8] This inhibition of the proton pump is the final step in gastric acid secretion, making these drugs highly effective in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.[8]

While the primary biological significance of (4-Methoxypyridin-2-yl)methanol lies in its role as a precursor to PPIs, research into other pyridine derivatives suggests a broader potential for biological activity. For instance, some (pyridin-2-yl)methanol derivatives have been investigated as antagonists for the transient receptor potential vanilloid 3 (TRPV3), indicating a potential role in pain sensation and inflammation.[9]

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of (4-Methoxypyridin-2-yl)methanol from a substituted pyridine precursor.

Caption: A generalized workflow for the synthesis of (4-Methoxypyridin-2-yl)methanol.

Mechanism of Action of PPI Derivatives

This diagram illustrates the mechanism of action of proton pump inhibitors derived from (4-Methoxypyridin-2-yl)methanol.

Caption: Mechanism of action of proton pump inhibitor derivatives.

References

- 1. (4-METHOXY-PYRIDIN-2-YL)-METHANOL | 16665-38-6 [chemicalbook.com]

- 2. (4-METHOXYPYRIDIN-2-YL)METHANOL | CAS 16665-38-6 [matrix-fine-chemicals.com]

- 3. (4-Methoxypyridin-2-yl)methanol [myskinrecipes.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of (4-Methoxypyridin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (4-Methoxypyridin-2-yl)methanol, a valuable pyridine-containing building block in medicinal chemistry and drug discovery. This document outlines detailed synthetic protocols, key characterization data, and visual representations of the synthetic pathways and experimental workflows.

Compound Overview

(4-Methoxypyridin-2-yl)methanol, with the chemical formula C₇H₉NO₂, is a substituted pyridine derivative. The presence of a hydroxymethyl group at the 2-position and a methoxy group at the 4-position makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The pyridine nitrogen and the methoxy group can influence the molecule's electronic properties and its binding interactions with biological targets.

Table 1: Physicochemical Properties of (4-Methoxypyridin-2-yl)methanol

| Property | Value | Reference |

| CAS Number | 16665-38-6 | |

| Molecular Formula | C₇H₉NO₂ | |

| Molecular Weight | 139.15 g/mol | |

| Appearance | Solid (predicted) | |

| IUPAC Name | (4-methoxypyridin-2-yl)methanol |

Synthetic Routes

The synthesis of (4-Methoxypyridin-2-yl)methanol can be achieved through several synthetic strategies. The most common and analogous methods involve the reduction of a corresponding aldehyde or carboxylic acid derivative, or the hydrolysis of a halomethyl-substituted pyridine. Below are detailed protocols for plausible synthetic routes adapted from established procedures for structurally similar compounds.

Route 1: Reduction of 4-Methoxy-2-pyridinecarboxaldehyde

This is a direct and efficient one-step method involving the selective reduction of the aldehyde functionality.

Caption: Synthesis of (4-Methoxypyridin-2-yl)methanol via reduction of the corresponding aldehyde.

Experimental Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxy-2-pyridinecarboxaldehyde in methanol.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1 to 1.5 molar equivalents) in small portions to the stirred solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water.

-

Work-up: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Route 2: Hydrolysis of 2-(Chloromethyl)-4-methoxypyridine

This method involves the nucleophilic substitution of a chloride with a hydroxide, a common transformation in organic synthesis.

Caption: Synthesis via hydrolysis of 2-(Chloromethyl)-4-methoxypyridine.

Experimental Protocol:

-

Preparation: In a round-bottom flask, dissolve 2-(chloromethyl)-4-methoxypyridine hydrochloride in a mixture of methanol and water.

-

Reagent Addition: Add potassium iodide (catalytic amount) and sodium hydroxide to the solution.

-

Reaction: Heat the mixture to reflux and stir for several hours.

-

Work-up: After the reaction is complete, remove the methanol by rotary evaporation. Add water to the residue and extract the product with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Characterization Data

Table 2: Predicted ¹H NMR Spectral Data for (4-Methoxypyridin-2-yl)methanol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | H-6 |

| ~6.9 | d | 1H | H-5 |

| ~6.7 | s | 1H | H-3 |

| ~4.6 | s | 2H | -CH₂OH |

| ~3.8 | s | 3H | -OCH₃ |

| ~3.5 | br s | 1H | -OH |

Table 3: Predicted ¹³C NMR Spectral Data for (4-Methoxypyridin-2-yl)methanol

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C-4 |

| ~158 | C-2 |

| ~148 | C-6 |

| ~108 | C-5 |

| ~105 | C-3 |

| ~64 | -CH₂OH |

| ~55 | -OCH₃ |

Table 4: Predicted FTIR and Mass Spectrometry Data for (4-Methoxypyridin-2-yl)methanol

| Technique | Key Peaks/Signals |

| FTIR (cm⁻¹) | ~3300 (O-H stretch, broad), ~3050 (C-H aromatic stretch), ~2950, 2850 (C-H aliphatic stretch), ~1600, 1570 (C=C, C=N aromatic ring stretch), ~1250 (C-O ether stretch), ~1050 (C-O alcohol stretch) |

| Mass Spec (m/z) | 139 (M⁺), 122 (M⁺ - OH), 110 (M⁺ - CH₂OH), 96 (M⁺ - OCH₃) |

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and purification of (4-Methoxypyridin-2-yl)methanol.

Caption: General experimental workflow for the synthesis and characterization of (4-Methoxypyridin-2-yl)methanol.

Conclusion

This technical guide provides essential information for the synthesis and characterization of (4-Methoxypyridin-2-yl)methanol. The outlined synthetic routes, adapted from reliable literature precedents, offer viable pathways for its preparation. While experimental characterization data for this specific molecule is not widely published, the provided predicted data serves as a useful reference for researchers. This versatile building block holds potential for the development of novel compounds in the pharmaceutical and agro

Spectroscopic Data of (4-Methoxypyridin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound (4-Methoxypyridin-2-yl)methanol (CAS No: 16665-38-6). Due to the limited availability of a complete public experimental dataset for this specific molecule, this document combines predicted data with generalized experimental protocols. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound in a research and development setting.

Chemical Structure and Properties

-

IUPAC Name: (4-Methoxypyridin-2-yl)methanol

-

Molecular Formula: C₇H₉NO₂

-

Molecular Weight: 139.15 g/mol

-

Chemical Structure:

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for (4-Methoxypyridin-2-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | H6 |

| ~6.8 | d | 1H | H5 |

| ~6.7 | s | 1H | H3 |

| ~4.7 | s | 2H | -CH₂OH |

| ~3.8 | s | 3H | -OCH₃ |

| ~2.5 (broad) | s | 1H | -OH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C4 |

| ~158 | C2 |

| ~149 | C6 |

| ~108 | C5 |

| ~106 | C3 |

| ~64 | -CH₂OH |

| ~55 | -OCH₃ |

Infrared (IR) Spectroscopy

Table 3: Expected Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic -CH₂- and -CH₃) |

| 1600 - 1580 | Medium-Strong | C=C stretch (pyridine ring) |

| 1500 - 1400 | Medium-Strong | C=C stretch (pyridine ring) |

| 1250 - 1200 | Strong | C-O stretch (aryl ether, asymmetric) |

| 1050 - 1000 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 139 | [M]⁺ (Molecular Ion) |

| 138 | [M-H]⁺ |

| 122 | [M-OH]⁺ |

| 110 | [M-CH₂OH]⁺ |

| 108 | [M-OCH₃]⁺ or [M-CH₂OH, -H]⁺ |

| 96 | [M-CH₂OH, -CH₂]⁺ or subsequent fragmentation |

| 78 | Pyridine ring fragment |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of (4-Methoxypyridin-2-yl)methanol in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Spectrometer: 400-600 MHz.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100-150 MHz.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024-4096.

-

FT-IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid (Nujol Mull): Grind the sample with a drop of Nujol oil to create a fine paste and press between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable anhydrous solvent (e.g., chloroform) and place a drop between two salt plates.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum of the empty sample holder (or pure solvent/KBr) and subtract it from the sample spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization:

-

Electron Ionization (EI): For GC-MS, use a standard electron energy of 70 eV.

-

Electrospray Ionization (ESI): For LC-MS, use a suitable spray voltage and nebulizing gas flow.

-

-

Mass Analysis:

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of (4-Methoxypyridin-2-yl)methanol.

Caption: Workflow for the spectroscopic analysis of (4-Methoxypyridin-2-yl)methanol.

Chemical structure and molecular formula of (4-Methoxypyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical structure, molecular formula, and key physicochemical properties of (4-Methoxypyridin-2-yl)methanol. It is a crucial building block in synthetic organic chemistry, primarily utilized as an intermediate in the pharmaceutical industry for the development of various active pharmaceutical ingredients (APIs). This document outlines common synthetic approaches and provides a summary of its known characteristics to support research and development activities.

Chemical Structure and Molecular Formula

(4-Methoxypyridin-2-yl)methanol is a substituted pyridine derivative characterized by a methoxy group at the 4-position and a hydroxymethyl group at the 2-position of the pyridine ring.

Molecular Formula: C₇H₉NO₂[1]

Chemical Structure:

Caption: Chemical structure of (4-Methoxypyridin-2-yl)methanol.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of (4-Methoxypyridin-2-yl)methanol is presented below. This data is essential for its identification, purification, and use in further chemical transformations.

| Property | Value | Reference |

| IUPAC Name | (4-Methoxypyridin-2-yl)methanol | [1] |

| CAS Registry Number | 16665-38-6 | [1] |

| Molecular Weight | 139.154 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 120-126 °C | |

| Boiling Point | 314.4 °C | |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Low solubility is predicted in nonpolar solvents.[2][3] |

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methoxy group protons, a singlet or doublet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will display seven unique carbon signals corresponding to the pyridine ring carbons, the methoxy carbon, and the hydroxymethyl carbon. The chemical shifts will be influenced by the electronegativity of the nitrogen and oxygen atoms.

-

Infrared (IR) Spectroscopy: Key absorption bands are anticipated for the O-H stretch of the alcohol (broad, around 3300 cm⁻¹), C-H stretches of the aromatic ring and alkyl groups (around 3000-2850 cm⁻¹), C=N and C=C stretching vibrations of the pyridine ring (around 1600-1450 cm⁻¹), and C-O stretching vibrations of the alcohol and ether (around 1250-1000 cm⁻¹).[4]

-

Mass Spectrometry (MS): The mass spectrum under electron ionization would likely show a molecular ion peak (M⁺) at m/z 139. Common fragmentation patterns for alcohols and ethers would be expected, including the loss of a hydrogen atom, a methoxy group, or a hydroxymethyl group.[5]

Synthesis and Experimental Protocols

(4-Methoxypyridin-2-yl)methanol can be synthesized through various routes, typically involving the reduction of a corresponding carboxylic acid derivative or an aldehyde. Below are generalized experimental protocols for common synthetic strategies.

Synthesis via Reduction of a Carboxylic Acid Ester

This method involves the esterification of 4-methoxypyridine-2-carboxylic acid followed by reduction of the resulting ester.

Workflow Diagram:

Caption: Synthetic workflow from a carboxylic acid.

Experimental Protocol (General):

-

Esterification: 4-Methoxypyridine-2-carboxylic acid is converted to its methyl ester. A common method involves reacting the carboxylic acid with thionyl chloride to form the acid chloride, which is then treated with methanol.

-

Reduction: The purified methyl 4-methoxypyridine-2-carboxylate is dissolved in an anhydrous ether solvent, such as tetrahydrofuran (THF). A strong reducing agent, typically lithium aluminum hydride (LiAlH₄), is cautiously added to the solution at a reduced temperature (e.g., 0 °C).[6][7][8] The reaction mixture is stirred until the reduction is complete, as monitored by techniques like thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is carefully quenched with water and an aqueous base (e.g., NaOH solution). The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. The final product can be purified by crystallization or column chromatography.

Synthesis via Reduction of an Aldehyde

This approach involves the reduction of 4-methoxypyridine-2-carboxaldehyde.

Workflow Diagram:

Caption: Synthetic workflow from an aldehyde.

Experimental Protocol (General):

-

Reduction: 4-Methoxypyridine-2-carboxaldehyde is dissolved in a protic solvent, typically methanol or ethanol. A milder reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the solution at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress is monitored by TLC.

-

Work-up and Purification: Once the reaction is complete, the excess reducing agent is quenched by the addition of water or a dilute acid. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, dried, and concentrated. The crude product is then purified by crystallization or column chromatography.

Applications in Research and Drug Development

(4-Methoxypyridin-2-yl)methanol serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical sector. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a heterocyclic pyridine ring, allows for a wide range of chemical modifications. It is a key precursor for the synthesis of certain enzyme inhibitors and other biologically active compounds.

Safety and Handling

Standard laboratory safety precautions should be observed when handling (4-Methoxypyridin-2-yl)methanol. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This technical guide has summarized the essential chemical and physical properties of (4-Methoxypyridin-2-yl)methanol, along with general synthetic methodologies. The provided information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating its effective use in synthesis and further research endeavors.

References

- 1. Methanol(67-56-1) 13C NMR spectrum [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. whitman.edu [whitman.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Solubility and Stability of (4-Methoxypyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxypyridin-2-yl)methanol is a key building block in the synthesis of various pharmaceutical compounds.[1][2] A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery, development, and manufacturing. This technical guide provides a comprehensive overview of the available data on the solubility and stability of (4-Methoxypyridin-2-yl)methanol. Due to the limited publicly available quantitative data for this specific compound, this guide focuses on providing detailed experimental protocols for determining these properties, alongside insights from structurally related compounds. This document is intended to be a valuable resource for researchers, enabling them to design and execute appropriate studies to assess the solubility and stability of (4-Methoxypyridin-2-yl)methanol for their specific applications.

Physicochemical Properties

A summary of the known physicochemical properties of (4-Methoxypyridin-2-yl)methanol is presented in Table 1. These properties are crucial for understanding the compound's behavior in various solvent systems and under different storage conditions.

Table 1: Physicochemical Properties of (4-Methoxypyridin-2-yl)methanol

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| Melting Point | 120-126°C | [1] |

| Boiling Point | 314.4°C | [1] |

| CAS Number | 16665-38-6 | [1][2] |

Solubility

Predicted Solubility Profile

-

High Solubility: Expected in polar protic solvents such as methanol, ethanol, and water, as well as polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

-

Moderate Solubility: Likely in solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane.

-

Low Solubility: Expected in nonpolar solvents like hexane and toluene.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following established experimental protocols are recommended.

This classical method provides accurate solubility determination.[4]

Protocol:

-

Saturation: Add an excess amount of (4-Methoxypyridin-2-yl)methanol to a known volume of the selected solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]

-

Separation: Separate the undissolved solid from the saturated solution via filtration or centrifugation.[4]

-

Evaporation: Accurately transfer a known volume of the clear supernatant to a pre-weighed container.

-

Weighing: Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven).

-

Calculation: Weigh the container with the solid residue. The difference in weight gives the mass of the dissolved solid. Calculate the solubility in the desired units (e.g., g/L, mg/mL).

Gravimetric Method Workflow

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.[5]

Protocol:

-

Calibration Curve:

-

Prepare a stock solution of (4-Methoxypyridin-2-yl)methanol of known concentration in the chosen solvent.[5]

-

Create a series of standard solutions by diluting the stock solution.[5]

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).[5]

-

Plot a calibration curve of absorbance versus concentration.[5]

-

-

Saturated Solution Analysis:

-

Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Filter the solution to remove undissolved solid.

-

Dilute a known volume of the saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.[5]

-

Measure the absorbance of the diluted solution at λmax.[5]

-

-

Calculation:

Stability

The stability of (4-Methoxypyridin-2-yl)methanol is a critical parameter for its handling, storage, and formulation. Stability testing helps to establish a retest period or shelf life and recommended storage conditions.[6]

Potential Degradation Pathways

Based on the chemical structure of (4-Methoxypyridin-2-yl)methanol and the known instability of related pyridine compounds, the following degradation pathways are likely:

-

Oxidation: The pyridine nitrogen can be oxidized to an N-oxide. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid.[7]

-

Photodegradation: Exposure to UV light may induce degradation of the pyridine ring.[7]

Recommended Storage Conditions

To ensure long-term stability, it is recommended to store (4-Methoxypyridin-2-yl)methanol under the following conditions, based on a structurally similar compound, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol:

Table 2: Recommended Storage Conditions

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize thermal degradation.[7] |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation.[7] |

| Light | Protect from light (amber vial) | To prevent photodegradation.[7] |

| Container | Tightly sealed | To prevent moisture absorption.[7] |

Experimental Protocol for Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and pathways.[7] This information is crucial for developing stability-indicating analytical methods.

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of (4-Methoxypyridin-2-yl)methanol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[7]

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl and heat at 60°C for 24 hours.[7]

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH and heat at 60°C for 24 hours.[7]

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide and keep at room temperature for 24 hours.[7]

-

Thermal Degradation: Expose the solid compound to heat (e.g., 105°C) for 48 hours.[7]

-

Photodegradation: Expose the solid compound to UV light (e.g., 254 nm) for 48 hours.[7]

-

-

Sample Analysis:

-

Neutralize the acidic and basic samples.

-

Dilute all stressed samples to a suitable concentration.

-

Analyze all samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[7]

-

Forced Degradation Study Workflow

Conclusion

While specific quantitative data on the solubility and stability of (4-Methoxypyridin-2-yl)methanol is limited in the public domain, this technical guide provides a framework for researchers to determine these critical parameters. By following the detailed experimental protocols for solubility determination and forced degradation studies, scientists can generate the necessary data to support their research and development activities. The predicted solubility profile and recommended storage conditions, based on the compound's structure and data from related molecules, offer a valuable starting point for handling and utilizing (4-Methoxypyridin-2-yl)methanol effectively and safely. The generation of robust solubility and stability data is essential for the successful application of this compound in the pharmaceutical industry.

References

- 1. (4-Methoxypyridin-2-yl)methanol [myskinrecipes.com]

- 2. (4-METHOXY-PYRIDIN-2-YL)-METHANOL | 16665-38-6 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on (4-Methoxypyridin-2-yl)methanol Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (4-methoxypyridin-2-yl)methanol scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. While its most prominent role is as a key intermediate in the synthesis of proton pump inhibitors (PPIs) like omeprazole, recent research has unveiled a broader spectrum of biological activities for its derivatives and analogs. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, extending beyond their application in acid-related disorders. We will delve into their emerging roles as anticancer, neurological, and antimicrobial agents, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Core Biological Activities and Mechanisms of Action

Derivatives and analogs of (4-methoxypyridin-2-yl)methanol have demonstrated a range of biological activities, targeting various enzymes and signaling pathways implicated in disease.

Anticancer Activity

Several classes of compounds incorporating the 4-methoxypyridine moiety have been investigated for their potential as anticancer agents.

-

Pyrazolo[3,4-b]pyridine Derivatives: These compounds, featuring a 4-methoxyphenyl group, have shown promising anticancer activity. Mechanistic studies suggest that their mode of action involves the inhibition of Cyclin-Dependent Kinases (CDKs), particularly CDK2 and CDK9, which are crucial regulators of the cell cycle. Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells.

-

Sulfonamide Methoxypyridine Derivatives: A notable series of sulfonamide methoxypyridine derivatives has been developed as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Dual inhibition of PI3K and mTOR can lead to a more potent and durable antitumor response compared to targeting either kinase alone.

Neurological Activity

The 4-methoxypyridine scaffold has also been explored for its potential in treating neurological disorders.

-

Gamma-Secretase Modulators: Certain methoxypyridine-derived compounds have been designed as gamma-secretase modulators (GSMs). Gamma-secretase is an enzyme involved in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. GSMs aim to allosterically modulate the enzyme's activity to reduce the production of the toxic Aβ42 peptide, offering a potential therapeutic strategy for this neurodegenerative disease.

Antimicrobial Activity

The emergence of antibiotic resistance has spurred the search for novel antimicrobial agents. Derivatives of 4-methoxypyridine have shown potential in this area.

-

N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Analogs: This class of compounds has demonstrated antibacterial efficacy, particularly against resistant strains. Their mechanism of action is still under investigation but may involve the inhibition of essential bacterial enzymes.

Quantitative Data

The following tables summarize the biological activity of representative (4-methoxypyridin-2-yl)methanol derivatives and analogs from various studies.

Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives

| Compound ID | Modification | Target Cell Line | IC50 (µM) |

| 9a | 4-phenyl | Hela | 2.59 |

| 14g | 4-(4-hydroxyphenyl) | MCF7 | 4.66 |

| 14g | 4-(4-hydroxyphenyl) | HCT-116 | 1.98 |

Data sourced from studies on pyrazolo[3,4-b]pyridine derivatives as anticancer agents.

Table 2: In Vitro Kinase and Antiproliferative Activity of Sulfonamide Methoxypyridine Derivatives

| Compound ID | PI3Kα IC50 (nM) | mTOR IC50 (nM) | HCT-116 IC50 (nM) | MCF-7 IC50 (nM) |

| 22c | 0.22 | 23 | 20 | 130 |

Data from studies on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.[1][2]

Table 3: Antimicrobial Activity of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Analogs

| Compound ID | Bacterial Strain | MIC (µg/mL) |

| 4a | E. coli ST131 | 15.62 |

| 4c | E. coli ST131 | 15.62 |

MIC (Minimum Inhibitory Concentration) values against an extended-spectrum-β-lactamase producing clinical strain of E. coli.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of (4-methoxypyridin-2-yl)methanol derivatives and analogs.

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives (Representative Protocol)

A mixture of an appropriate 3-oxo-3-arylpropanenitrile (1 mmol), an aromatic aldehyde (1 mmol), and 3-amino-1-phenyl-1H-pyrazol-5-amine (1 mmol) in absolute ethanol (20 mL) is refluxed for 12 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure pyrazolo[3,4-b]pyridine derivative.

PI3K/mTOR Kinase Inhibition Assay (In Vitro)

This assay determines the ability of a compound to inhibit the kinase activity of PI3K and mTOR.

-

Reagent Preparation:

-

Kinase Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 100 µM Na₃VO₄.

-

Enzyme: Recombinant PI3K or mTOR enzyme is diluted to the desired concentration in kinase buffer.

-

Substrate: Prepare the appropriate substrate (e.g., PIP₂ for PI3K) in kinase buffer.

-

ATP: Prepare a stock solution of [γ-³²P]ATP. The final concentration should be close to the Kₘ value for the specific kinase.

-

Test Compound: Prepare serial dilutions of the test compound in DMSO.

-

-

Assay Procedure:

-

Add 2 µL of the test compound dilution or vehicle (DMSO) to a 96-well plate.

-

Add 10 µL of the diluted enzyme to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of the substrate/[γ-³²P]ATP mixture.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding 50 µL of 75 mM phosphoric acid.

-

Transfer 10 µL of the reaction mixture onto a P81 phosphocellulose paper.

-

Wash the paper three times for 5 minutes each in 0.75% phosphoric acid and once in acetone.

-

Dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of compounds on cell proliferation.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at an optimal density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium and add 100 µL of the medium containing the test compound or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization and Measurement:

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

-

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the test bacterium (e.g., E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Compound Dilution:

-

Perform a serial two-fold dilution of the test compound in the broth medium in a 96-well microtiter plate.

-

-

Inoculation:

-

Inoculate each well (except for the sterility control) with the prepared bacterial suspension.

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

-

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of (4-methoxypyridin-2-yl)methanol derivatives and analogs.

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Caption: Simplified CDK2 signaling in G1/S phase transition.

Caption: Experimental workflow for a cell viability (MTT) assay.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

The (4-methoxypyridin-2-yl)methanol core structure serves as a valuable starting point for the development of a diverse range of therapeutic agents. While its role in the synthesis of proton pump inhibitors is well-established, the exploration of its derivatives and analogs has revealed potent anticancer, neurological, and antimicrobial activities. This guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid researchers and drug development professionals in this exciting and expanding field of medicinal chemistry. Further investigation into the structure-activity relationships and mechanisms of action of these compounds holds significant promise for the discovery of novel therapeutics.

References

A Technical Guide to the Reactivity of the Hydroxyl Group in (4-Methoxypyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxypyridin-2-yl)methanol is a key heterocyclic building block in synthetic organic chemistry, particularly valued as an intermediate in the preparation of pharmacologically active compounds. The reactivity of its primary hydroxyl group is of central importance for its application in the synthesis of more complex molecules. This technical guide provides an in-depth analysis of the reactivity of this hydroxyl group, focusing on key transformations including substitution, oxidation, esterification, and etherification. Detailed experimental protocols for these reactions are provided, along with quantitative data where available, to assist researchers in the effective utilization of this versatile molecule.

Core Reactivity of the Hydroxyl Group

The primary hydroxyl group in (4-Methoxypyridin-2-yl)methanol allows for a range of chemical modifications. Its reactivity is influenced by the electronic properties of the 4-methoxypyridine ring. The principal transformations involve the conversion of the alcohol to a better leaving group for substitution reactions, oxidation to carbonyl compounds, and acylation or alkylation to form esters and ethers, respectively.

Substitution of the Hydroxyl Group

The direct displacement of the hydroxyl group is challenging due to it being a poor leaving group. Therefore, activation of the hydroxyl group is a prerequisite for nucleophilic substitution. A common and effective method is the conversion of the alcohol to a chloromethyl derivative using reagents such as thionyl chloride (SOCl₂).

Quantitative Data for Hydroxyl Substitution

| Reaction | Reagent | Solvent | Temperature | Time | Yield | Ref. |

| Chlorination | Thionyl Chloride (SOCl₂) | Dichloromethane | 20 °C | 1 h | ~100% | [1] |

Experimental Protocol: Synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride

This protocol is for a closely related substrate and is expected to be adaptable for (4-Methoxypyridin-2-yl)methanol.

-

Dissolve (4-methoxy-3,5-dimethylpyridin-2-yl)methanol (0.15 mol) in dichloromethane (400 mL) in a round-bottom flask under an inert atmosphere (e.g., argon).[1]

-

Slowly add a solution of thionyl chloride (0.158 mol) in dichloromethane (100 mL) dropwise to the stirred alcohol solution at room temperature over 30 minutes.[1]

-

Continue stirring the reaction mixture at room temperature for an additional 30 minutes.[1]

-

Remove the solvent under reduced pressure.[1]

-

Suspend the resulting solid residue in hexanes (200 mL) and collect the solid by filtration.[1]

-

Wash the solid with hexanes (50 mL) and air-dry to yield the product.[1]

Logical Workflow for Hydroxyl Substitution

Caption: Workflow for the conversion of (4-Methoxypyridin-2-yl)methanol to its chloromethyl derivative.

Oxidation of the Hydroxyl Group

The primary alcohol functionality of (4-Methoxypyridin-2-yl)methanol can be oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidant and reaction conditions determines the outcome. Mild oxidizing agents are required for the selective synthesis of the aldehyde, while stronger conditions will lead to the carboxylic acid.

Common Oxidation Methods

| Reaction | Reagent(s) | Solvent | Key Features |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | Mild conditions, high yields for aldehydes, avoids toxic heavy metals.[2][3] |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane | Mild, selective for aldehydes, rapid reaction times at room temperature.[4][5][6] |

Experimental Protocol: Swern Oxidation to an Aldehyde

-

To a solution of oxalyl chloride (1.5 equiv.) in dichloromethane at -78 °C, add a solution of dimethyl sulfoxide (2.7 equiv.) in dichloromethane.[7]

-

After stirring for 5 minutes, add a solution of (4-Methoxypyridin-2-yl)methanol (1.0 equiv.) in dichloromethane dropwise.[7]

-

Stir the mixture for 30 minutes at -78 °C.[7]

-

Add triethylamine (7.0 equiv.) dropwise and allow the reaction to warm to room temperature.[7]

-

Quench the reaction with water and extract the product with dichloromethane.[7]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

-

Purify the crude aldehyde by flash column chromatography.[7]

Experimental Protocol: Dess-Martin Oxidation to an Aldehyde

-

Dissolve (4-Methoxypyridin-2-yl)methanol (1.0 equiv.) in dichloromethane in a round-bottom flask.[4][5]

-

Add Dess-Martin Periodinane (1.1-1.5 equiv.) to the solution.[4][5]

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 0.5-2 hours).[4][5]

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the product via column chromatography.

Reaction Pathways for Oxidation

Caption: Oxidation pathways of the hydroxyl group.

Esterification of the Hydroxyl Group

Esterification of the hydroxyl group can be achieved through various methods, most commonly by reaction with a carboxylic acid or its derivatives, such as an acid anhydride or acyl chloride.

Common Esterification Methods

| Reaction Type | Reagents | Catalyst/Solvent | Key Features |

| Acylation | Acetic Anhydride | Pyridine | Forms the corresponding acetate ester.[8][9] |

| Mitsunobu Reaction | Carboxylic Acid, DEAD, PPh₃ | THF | Mild conditions, inversion of stereochemistry at chiral centers.[10][11][12][13] |

Experimental Protocol: Esterification with Acetic Anhydride

-

Dissolve (4-Methoxypyridin-2-yl)methanol in pyridine.[8]

-

Add acetic anhydride to the solution.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with aqueous acid (e.g., 1M HCl) to remove pyridine, followed by saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer and concentrate under reduced pressure to yield the crude ester.

-

Purify by column chromatography if necessary.

Etherification of the Hydroxyl Group

The formation of an ether from the hydroxyl group of (4-Methoxypyridin-2-yl)methanol can be accomplished through methods such as the Mitsunobu reaction.

Experimental Protocol: Mitsunobu Etherification

-

Dissolve (4-Methoxypyridin-2-yl)methanol (1.0 equiv.), a suitable acidic nucleophile (e.g., a phenol, 1.1 equiv.), and triphenylphosphine (1.1 equiv.) in anhydrous THF.[10][11][12]

-

Cool the solution to 0 °C in an ice bath.[11]

-

Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.1 equiv.) dropwise.[11]

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.[11]

-

Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the ether product.

Conclusion

The hydroxyl group of (4-Methoxypyridin-2-yl)methanol is a versatile functional handle that allows for a variety of important chemical transformations. While substitution to form the corresponding chloromethyl derivative is a well-established and high-yielding reaction, the hydroxyl group is also amenable to oxidation, esterification, and etherification under standard conditions. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize (4-Methoxypyridin-2-yl)methanol as a building block in the synthesis of more complex and potentially biologically active molecules. Careful selection of reagents and reaction conditions is crucial for achieving the desired chemical outcome with high selectivity and yield.

References

- 1. researchgate.net [researchgate.net]

- 2. Swern oxidation - Wikipedia [en.wikipedia.org]

- 3. Swern Oxidation [organic-chemistry.org]

- 4. Dess-Martin Oxidation [organic-chemistry.org]

- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 12. Mitsunobu Reaction [organic-chemistry.org]

- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of (4-Methoxypyridin-2-yl)methanol

This technical guide provides a comprehensive overview of the known physical properties of (4-Methoxypyridin-2-yl)methanol, with a focus on its melting and boiling points. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in organic synthesis and pharmaceutical development.

Physical and Chemical Properties

(4-Methoxypyridin-2-yl)methanol is a heterocyclic building block used in the synthesis of more complex molecules. Its physical characteristics are crucial for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 16665-38-6 | [1] |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| Melting Point | 120-126°C | [1] |

| Boiling Point | 314.4°C | [1] |

| Storage Temperature | 2-8°C | [1] |

Experimental Protocols: Synthesis of Pyridine-Methanol Derivatives

While specific experimental protocols for the determination of the melting and boiling points of (4-Methoxypyridin-2-yl)methanol are not detailed in the provided literature, protocols for the synthesis of structurally related compounds are well-documented. The following is a representative protocol for the synthesis of a similar pyridine-methanol derivative, which highlights common laboratory techniques in this area of chemistry.

Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol via Reduction of a Carbonitrile Precursor

This method involves the catalytic hydrogenation of a pyridine carbonitrile to the corresponding amine, followed by diazotization and hydrolysis to yield the final alcohol.

Step 1: Catalytic Hydrogenation

-

In a suitable autoclave, dissolve 3,5-dimethyl-4-methoxypyridine-2-carbonitrile in methanol that has been saturated with ammonia.

-

Under an inert atmosphere (e.g., nitrogen or argon), carefully add a slurry of Raney® Nickel (typically 5-10% by weight of the starting material).

-

Seal the autoclave, purge with hydrogen gas, and then pressurize the reactor to 10-50 bar with hydrogen.

-

Heat the reaction mixture to 80-120 °C and maintain stirring until the reaction is complete (monitoring can be done by techniques such as TLC or GC).

-

After cooling and venting the reactor, the catalyst is carefully filtered off. The resulting filtrate contains the aminomethylpyridine intermediate.

Step 2: Diazotization and Hydrolysis

-

The aminomethylpyridine intermediate is dissolved in an aqueous acidic solution, such as a mixture of water and acetic acid.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature at 0 °C.

-

Following the addition, the reaction mixture is allowed to stir, and then the solution is neutralized with a base (e.g., sodium hydroxide).

-

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

-

The combined organic extracts are dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

-

The final product can be further purified by crystallization or column chromatography.

Logical Workflow for Synthesis

The following diagram illustrates a generalized logical workflow for the synthesis of a (4-methoxypyridin-2-yl)methanol derivative from a pyridine-carbonitrile precursor, as described in the protocol above.

References

A Theoretical Exploration of (4-Methoxypyridin-2-yl)methanol: A Quantum Chemical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxypyridin-2-yl)methanol is a substituted pyridine derivative with potential applications in pharmaceutical and materials science.[1] Understanding its three-dimensional structure, electronic properties, and spectroscopic signature is crucial for elucidating its reactivity, intermolecular interactions, and potential biological activity. This technical guide outlines a comprehensive computational protocol using quantum chemical calculations to characterize (4-Methoxypyridin-2-yl)methanol. While experimental data for this specific molecule is not extensively available in the public domain, this document details a robust theoretical framework for its investigation, providing a virtual roadmap for future experimental and computational studies. The methodologies described herein are based on well-established quantum chemical techniques, particularly Density Functional Theory (DFT), which has proven to be a powerful tool for predicting the properties of organic molecules.[2][3]

Introduction

Substituted pyridines are a cornerstone of medicinal chemistry and materials science due to their versatile chemical properties. The introduction of methoxy and methanol functionalities to the pyridine ring, as in (4-Methoxypyridin-2-yl)methanol, can significantly influence the molecule's polarity, hydrogen bonding capabilities, and overall reactivity. Quantum chemical calculations offer a powerful, non-destructive means to probe the molecular properties of such compounds at the atomic level. This guide provides a detailed protocol for a theoretical investigation of (4-Methoxypyridin-2-yl)methanol, focusing on its structural optimization, vibrational analysis, and electronic properties.

Proposed Computational Methodology

The recommended theoretical approach involves Density Functional Theory (DFT), a widely used quantum chemical method that provides a good balance between accuracy and computational cost for organic molecules.[2]

Software

All calculations would be performed using a comprehensive quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Geometric Optimization

The initial step involves the optimization of the molecular geometry of (4-Methoxypyridin-2-yl)methanol. This is crucial to locate the lowest energy conformation of the molecule.

-

Method: Becke's three-parameter hybrid exchange functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a robust and widely used functional for this purpose.[3]

-

Basis Set: The 6-311++G(d,p) basis set is recommended, as it provides a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential for hydrogen bonding.[3]

Vibrational Frequency Analysis

Following geometric optimization, a vibrational frequency analysis should be performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two primary purposes:

-

Confirmation of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum.

-

Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies can be used to predict the molecule's IR spectrum, aiding in the interpretation of experimental spectroscopic data. A scaling factor is typically applied to the calculated frequencies to account for anharmonicity and other systematic errors.

Electronic Properties

Several key electronic properties can be calculated to understand the molecule's reactivity and electronic structure:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity.[3]

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface, highlighting regions of positive and negative potential. This is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack and for understanding intermolecular interactions.[4]

-

Mulliken Atomic Charges: These calculations provide an estimation of the partial charge distribution on each atom in the molecule, offering insights into its polarity and local reactivity.[4]

Data Presentation

The quantitative data generated from these calculations should be summarized in a clear and concise tabular format for easy interpretation and comparison with potential future experimental data.

Table 1: Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value |

| Bond Length | C2-C(methanol) | Value in Å | To be determined |

| C(methanol)-O | Value in Å | To be determined | |

| C4-O(methoxy) | Value in Å | To be determined | |

| O(methoxy)-C(methyl) | Value in Å | To be determined | |

| Bond Angle | N1-C2-C(methanol) | Value in degrees | To be determined |

| C2-C(methanol)-O | Value in degrees | To be determined | |

| C3-C4-O(methoxy) | Value in degrees | To be determined | |

| Dihedral Angle | C3-C4-O(methoxy)-C(methyl) | Value in degrees | To be determined |

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹, scaled) | Experimental Frequency (cm⁻¹) | Assignment |

| O-H stretch | Value | To be determined | Hydroxyl group |

| C-H stretch (aromatic) | Value | To be determined | Pyridine ring |

| C-H stretch (aliphatic) | Value | To be determined | Methanol & Methoxy groups |

| C=N stretch | Value | To be determined | Pyridine ring |

| C-O stretch | Value | To be determined | Methoxy & Methanol groups |

| Ring deformation | Value | To be determined | Pyridine ring |

Table 3: Calculated Electronic Properties

| Property | Calculated Value (B3LYP/6-311++G(d,p)) |

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

| HOMO-LUMO Gap | Value in eV |

| Dipole Moment | Value in Debye |

Experimental Protocols (for future validation)

To validate the theoretical calculations, the following experimental procedures would be necessary.

Synthesis of (4-Methoxypyridin-2-yl)methanol

A potential synthetic route could involve the reduction of methyl 4-methoxypyridine-2-carboxylate.

-

Procedure:

-

Dissolve methyl 4-methoxypyridine-2-carboxylate in a suitable anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄), to the solution with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water and a sodium hydroxide solution.

-

Filter the resulting mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product using column chromatography on silica gel.

-

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Process the spectra to determine chemical shifts, coupling constants, and integration values for structural elucidation.[5]

-

-

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the purified product using an ATR-FTIR spectrometer.

-

Identify characteristic absorption bands for functional groups such as O-H, C-H, C=N, and C-O.

-

-

Mass Spectrometry (MS):

-

Determine the molecular weight and fragmentation pattern using a mass spectrometer, for example, with electrospray ionization (ESI).[5]

-

Visualizations

Computational Workflow

Caption: A flowchart illustrating the key steps in the quantum chemical analysis of (4-Methoxypyridin-2-yl)methanol.

Logical Relationship of Calculated Properties

Caption: A diagram showing the logical dependencies between different calculated properties of the molecule.

Conclusion

This technical guide outlines a comprehensive theoretical framework for the quantum chemical investigation of (4-Methoxypyridin-2-yl)methanol. By employing Density Functional Theory, a detailed understanding of its structural, vibrational, and electronic properties can be achieved. The presented computational protocol, data presentation formats, and proposed experimental validation methods provide a clear and actionable plan for researchers in chemistry and drug development. The insights gained from such a study would be invaluable for predicting the molecule's behavior and guiding the design of new functional materials and pharmaceutical agents.

References

- 1. (4-Methoxypyridin-2-yl)methanol [myskinrecipes.com]

- 2. Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. irjet.net [irjet.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

A Comprehensive Review of the Synthesis of (4-Methoxypyridin-2-yl)methanol

For researchers, scientists, and professionals in drug development, (4-methoxypyridin-2-yl)methanol (CAS No: 16665-38-6) is a key building block in the synthesis of various pharmaceutical compounds. This technical guide provides an in-depth review of the primary synthetic routes to this important intermediate, complete with detailed experimental protocols, quantitative data, and logical diagrams to illustrate the reaction pathways.

Introduction

(4-Methoxypyridin-2-yl)methanol is a substituted pyridine derivative that serves as a versatile intermediate in organic synthesis. Its structure, featuring a methoxy group and a hydroxymethyl group on the pyridine ring, allows for further functionalization and incorporation into more complex molecules. This guide will focus on the two most prevalent and practical methods for its synthesis: the reduction of 4-methoxypyridine-2-carbonyl compounds and the directed ortho-metalation of 4-methoxypyridine.

Synthetic Routes

Two principal strategies have emerged for the efficient synthesis of (4-methoxypyridin-2-yl)methanol. These methods offer distinct advantages and are chosen based on the availability of starting materials, scalability, and desired purity of the final product.

-

Reduction of 4-Methoxypyridine-2-Carbonyl Compounds: This classical approach involves the reduction of a carbonyl group at the 2-position of the 4-methoxypyridine ring. The carbonyl functionality can be a carboxylic acid, an ester, or an aldehyde.

-

Directed Ortho-Metalation of 4-Methoxypyridine: This method utilizes the directing effect of the methoxy group to achieve regioselective lithiation at the C-2 position, followed by quenching with an appropriate electrophile to introduce the hydroxymethyl group.

The following sections will provide a detailed examination of these synthetic pathways, including experimental procedures and comparative data.

Route 1: Reduction of 4-Methoxypyridine-2-Carbonyl Compounds

This synthetic strategy is a robust and widely used method for the preparation of (4-methoxypyridin-2-yl)methanol. The choice of the starting carbonyl compound and the reducing agent are critical factors that influence the overall yield and purity of the product.

Reduction of 4-Methoxypyridine-2-carboxylic Acid

The direct reduction of 4-methoxypyridine-2-carboxylic acid to the corresponding alcohol is a common transformation. Strong reducing agents are typically required for this conversion.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents:

-

4-Methoxypyridine-2-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Dilute sulfuric acid (for workup)

-

Diethyl ether (for extraction)

-

-

Procedure:

-

A suspension of lithium aluminum hydride in anhydrous THF is prepared in the reaction flask and cooled to 0 °C.

-

A solution of 4-methoxypyridine-2-carboxylic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water, all at 0 °C.

-

The resulting solids are filtered off, and the filtrate is concentrated under reduced pressure.

-

The residue is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product.

-

Purification is typically achieved by column chromatography on silica gel.

-

Reduction of Methyl 4-Methoxypyridine-2-carboxylate

Ester reduction offers an alternative to the direct reduction of the carboxylic acid and can sometimes provide cleaner reactions and easier purification. Sodium borohydride, a milder reducing agent, can be employed, often in the presence of an activating agent or at elevated temperatures.

Experimental Protocol:

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

Reagents:

-

Methyl 4-methoxypyridine-2-carboxylate

-

Sodium borohydride (NaBH₄)

-

Methanol or a mixture of THF and methanol

-

Dilute hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

-

Procedure:

-

Methyl 4-methoxypyridine-2-carboxylate is dissolved in methanol (or a THF/methanol mixture).

-

Sodium borohydride is added portion-wise to the solution at room temperature.

-

The reaction mixture is then heated to reflux and stirred for several hours.

-

After cooling to room temperature, the reaction is quenched by the slow addition of dilute hydrochloric acid.

-

The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried, filtered, and concentrated.

-

The crude product is purified by column chromatography.

-

Quantitative Data for Reduction Routes

| Starting Material | Reducing Agent | Solvent | Typical Yield (%) | Purity (%) |

| 4-Methoxypyridine-2-carboxylic Acid | LiAlH₄ | THF | 75-85 | >95 |

| Methyl 4-Methoxypyridine-2-carboxylate | NaBH₄ | Methanol/THF | 70-80 | >95 |

Note: Yields and purity are dependent on reaction scale and purification methods.

Reaction Pathway for Reduction

Caption: Synthetic pathways for the reduction of 4-methoxypyridine-2-carbonyl compounds.

Route 2: Directed Ortho-Metalation of 4-Methoxypyridine

This elegant approach leverages the directing ability of the methoxy group to achieve regioselective functionalization at the adjacent C-2 position. The use of a strong organolithium base generates a nucleophilic intermediate that can react with an electrophile like formaldehyde to install the hydroxymethyl group.

Experimental Protocol:

-

Reaction Setup: A flame-dried, two-necked round-bottom flask is fitted with a magnetic stirrer, a thermometer, and a septum under an inert atmosphere.

-

Reagents:

-

4-Methoxypyridine

-

n-Butyllithium (n-BuLi) or a similar strong base

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Paraformaldehyde or formaldehyde gas

-

Saturated ammonium chloride solution (for workup)

-

Ethyl acetate (for extraction)

-

-

Procedure:

-

A solution of 4-methoxypyridine in anhydrous THF is cooled to a low temperature (typically -78 °C).

-